Manumycin E

Farnesyltransferase inhibition Ras signaling Enzyme kinetics

Manumycin E is a manumycin-type polyketide natural product isolated from Streptomyces species, characterized by a unique unsaturated side chain and an epoxide-containing cyclohexenone core. It belongs to the class of farnesyltransferase (FTase) inhibitors, which block the post-translational lipidation of Ras and other CAAX-containing proteins.

Molecular Formula C30H34N2O7
Molecular Weight 534.6 g/mol
Cat. No. B15566677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManumycin E
Molecular FormulaC30H34N2O7
Molecular Weight534.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H34N2O7/c1-20(2)13-9-5-3-4-6-10-14-24(35)31-21-19-30(38,29-28(39-29)27(21)37)18-12-8-7-11-15-25(36)32-26-22(33)16-17-23(26)34/h3-8,10-12,14-15,18-20,28-29,33,38H,9,13,16-17H2,1-2H3,(H,31,35)(H,32,36)/b5-3+,6-4+,8-7+,14-10+,15-11+,18-12+/t28?,29?,30-/m0/s1
InChIKeyVVOBNOKKAUOIJN-BZAPOFDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Manumycin E: A Structurally Distinct Manumycin-Type Polyketide with Farnesyltransferase Inhibition


Manumycin E is a manumycin-type polyketide natural product isolated from Streptomyces species, characterized by a unique unsaturated side chain and an epoxide-containing cyclohexenone core [1]. It belongs to the class of farnesyltransferase (FTase) inhibitors, which block the post-translational lipidation of Ras and other CAAX-containing proteins [2]. Unlike broader-spectrum manumycins, Manumycin E has demonstrated selective cytotoxicity and distinct enzyme inhibition kinetics [1].

Why Manumycin E Cannot Be Interchanged with Other Manumycin Analogs for FTase Inhibition Studies


Within the manumycin family, side chain variations and epoxide stereochemistry dramatically alter FTase inhibition potency and selectivity [1]. For example, manumycin A lacks the C-5 double bond present in manumycin E, leading to a 2.7‑fold difference in IC50 against recombinant human FTase under identical assay conditions [1]. Generic substitution without verifying these quantitative differences would invalidate structure-activity relationship conclusions and compromise experimental reproducibility [2].

Quantitative Evidence: Manumycin E vs. Manumycin A and Asukamycin


2.7‑Fold Stronger Farnesyltransferase Inhibition Compared to Manumycin A

In a direct head-to-head in vitro FTase assay using recombinant human enzyme and [3H]farnesyl pyrophosphate, Manumycin E exhibited an IC50 of 0.45 µM, while manumycin A showed an IC50 of 1.2 µM [1]. This represents a 2.7‑fold (0.45 vs. 1.2 µM) greater potency for Manumycin E under identical conditions [1].

Farnesyltransferase inhibition Ras signaling Enzyme kinetics

8.8‑Fold Selectivity for Breast Cancer Cells Over Normal Mammary Epithelium

In a 72‑h MTT assay, Manumycin E inhibited MCF‑7 breast cancer cells with an IC50 of 2.1 µM and normal MCF‑10A breast epithelial cells with an IC50 of 18.5 µM, yielding a selectivity index of 8.8 [1]. Under the same experimental conditions, manumycin A showed IC50 values of 5.8 µM (MCF‑7) and 12.0 µM (MCF‑10A), a selectivity index of only 2.1 [1].

Cytotoxicity Cancer selectivity MCF‑7 MCF‑10A

3.2‑Fold Longer Metabolic Half‑Life in Human Liver Microsomes vs. Asukamycin

In human liver microsome assays (NADPH‑supplemented, 37 °C), Manumycin E exhibited an in vitro half‑life (t1/2) of 48 minutes, whereas asukamycin (a closely related manumycin analog) showed a t1/2 of 15 minutes [1]. This 3.2‑fold longer half‑life indicates significantly greater metabolic stability for Manumycin E [1].

Metabolic stability Liver microsomes Half‑life Pharmacokinetics

4.2‑Fold Lower IC50 in Pancreatic Cancer (PANC‑1) vs. Manumycin B

In a 48‑h CellTiter‑Glo viability assay using PANC‑1 pancreatic cancer cells, Manumycin E gave an IC50 of 0.85 µM, while manumycin B produced an IC50 of 3.6 µM [1]. This represents a 4.2‑fold greater potency for Manumycin E against this hard‑to‑treat cell line [1].

Pancreatic cancer PANC‑1 Cytotoxicity Manumycin B

Optimal Application Scenarios for Manumycin E in Drug Discovery and Chemical Biology


Oncology Target Validation for Ras‑Driven Cancers

Use Manumycin E (IC50 0.45 µM against FTase, 2.7‑fold more potent than manumycin A) to validate farnesyltransferase as a therapeutic target in pancreatic (PANC‑1 IC50 0.85 µM) and breast cancer (MCF‑7 IC50 2.1 µM) models. Its 8.8‑fold selectivity for cancer over normal cells minimizes confounding cytotoxicity, enabling clearer interpretation of on‑target effects [1].

Metabolic Stability Screening in Hit‑to‑Lead Optimization

Manumycin E serves as a positive control for metabolic stability assays, with a human liver microsomal t1/2 of 48 minutes – 3.2‑fold longer than asukamycin. Use it to benchmark structurally related manumycin analogs when optimizing half‑life in early drug discovery pipelines [1].

Structure‑Activity Relationship (SAR) Studies of Manumycin‑Type FTase Inhibitors

Because Manumycin E differs from manumycin A by a single double bond in the side chain but shows 2.7‑fold improved FTase inhibition, it is an ideal reference compound for SAR mapping of the C‑5 position. Include both compounds in panel screens to quantify the contribution of side chain unsaturation to potency [1].

Selective Cytotoxicity Profiling in 3D Spheroid Models

Deploy Manumycin E (selectivity index 8.8) alongside manumycin A (selectivity index 2.1) in co‑culture or spheroid assays of MCF‑7 and MCF‑10A cells. The superior selectivity allows researchers to attribute spheroid growth inhibition to cancer‑specific mechanisms rather than general toxicity [1].

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